Cas no 28610-31-3 (Desmethyl Icaritin)

Desmethyl Icaritin is a bioactive flavonoid derived from Epimedium species, known for its potential pharmacological properties. It is a demethylated derivative of Icaritin, exhibiting enhanced bioavailability and metabolic stability. Research indicates its role as a selective estrogen receptor modulator (SERM), with applications in bone health and osteoporotic studies. Additionally, it demonstrates anti-inflammatory and anti-tumor activities, particularly in hepatocellular carcinoma research. Its molecular structure allows for improved interaction with cellular targets compared to its parent compound. Desmethyl Icaritin is of interest in preclinical studies for its potential therapeutic effects, offering a promising candidate for further investigation in drug development and nutraceutical applications.
Desmethyl Icaritin structure
Desmethyl Icaritin structure
Product name:Desmethyl Icaritin
CAS No:28610-31-3
MF:C20H18O6
Molecular Weight:354.3533
CID:286856
PubChem ID:5318624

Desmethyl Icaritin 化学的及び物理的性質

名前と識別子

    • 4H-1-Benzopyran-4-one,3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-
    • Desmethyl Icaritin
    • 8-Prenylkaempferol
    • 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
    • 4'-Desmethylicaritin
    • De-O-methylanhydroicaritin
    • desmethylanhydroicaritin
    • Noranhydroicaritin
    • 8-C-Prenylkaempferol
    • [ "" ]
    • Desmethylicaritin
    • 0V5XK67Y0S
    • 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
    • 4'-Desmethylicaritin; 8-C-Prenylkaempferol; 8-Prenylkaempferol; De-O-methylanhydroicaritin; Desmethylanhydroicaritin; Desmethylicaritin
    • Noranhydroicartin
    • FT-0666133
    • AKOS025288161
    • W-202198
    • DTXSID70415743
    • J94.449A
    • Q27237292
    • 1ST156997
    • A937200
    • LMPK12111981
    • 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-
    • 8-Prenylkaempferol (Desmethyl Icaritin)
    • FS-7687
    • 3,4',5,7-Tetrahydroxy-8-(3-methyl-2-butenyl)flavone
    • 28610-31-3
    • UNII-0V5XK67Y0S
    • B0005-260423
    • SCHEMBL4223551
    • CHEMBL192159
    • 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one
    • DA-60612
    • インチ: 1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15(23)16-17(24)18(25)19(26-20(13)16)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3
    • InChIKey: NADCVNHITZNGJU-UHFFFAOYSA-N
    • SMILES: O1C(C2C([H])=C([H])C(=C([H])C=2[H])O[H])=C(C(C2=C(C([H])=C(C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])=C12)O[H])O[H])=O)O[H]

計算された属性

  • 精确分子量: 354.11000
  • 同位素质量: 354.11033829 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 6
  • 重原子数量: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 597
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 107
  • XLogP3: 4.4
  • 分子量: 354.4

じっけんとくせい

  • Color/Form: Yellow powder
  • 密度みつど: 1.444±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 226 ºC
  • Boiling Point: 605.7±55.0 °C at 760 mmHg
  • フラッシュポイント: 219.2±25.0 °C
  • Solubility: Acetone (Slightly), Methanol (Slightly)
  • PSA: 111.13000
  • LogP: 3.79110
  • じょうきあつ: 0.0±1.8 mmHg at 25°C

Desmethyl Icaritin Security Information

Desmethyl Icaritin 税関データ

  • 税関コード:2914501900
  • 税関データ:

    中国税関コード:

    2914501900

    概要:

    2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Desmethyl Icaritin Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D291760-10mg
Desmethyl Icaritin
28610-31-3
10mg
$ 1355.00 2023-09-08
TRC
D291760-1mg
Desmethyl Icaritin
28610-31-3
1mg
$ 170.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-207541A-2 mg
Desmethyl Icaritin,
28610-31-3
2mg
¥4,310.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-207541-1 mg
Desmethyl Icaritin,
28610-31-3
1mg
¥2,708.00 2023-07-10
Aaron
AR002WJX-1mg
4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-
28610-31-3
1mg
$382.00 2023-12-14
1PlusChem
1P002WBL-1mg
4H-1-Benzopyran-4-one, 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-
28610-31-3
1mg
$235.00 2024-05-07
A2B Chem LLC
AB34401-1mg
8-Prenylkaempferol
28610-31-3
1mg
$260.00 2024-04-20
TRC
D291760-5mg
Desmethyl Icaritin
28610-31-3
5mg
$775.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-207541A-2mg
Desmethyl Icaritin,
28610-31-3
2mg
¥4310.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-207541-1mg
Desmethyl Icaritin,
28610-31-3
1mg
¥2708.00 2023-09-05

Desmethyl Icaritin 関連文献

Desmethyl Icaritinに関する追加情報

Desmethyl Icaritin (CAS No. 28610-31-3): A Comprehensive Overview of Its Pharmacological Properties and Emerging Research Applications

Desmethyl Icaritin, chemically designated as (2R)-2,3-dihydro-5-hydroxy-6-methyl-4H-chromen-4-one, is a naturally occurring flavonoid derivative with the molecular formula C₁₆H₁₂O₇. This compound is identified by its unique chemical structure and is assigned the CAS number 28610-31-3, which serves as a critical identifier in scientific literature and industrial applications. As a member of the flavonoid family, Desmethyl Icaritin has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities and potential therapeutic benefits.

The structural framework of Desmethyl Icaritin consists of a chromenone core, which is a key pharmacophore responsible for its interactions with various biological targets. This chromenone moiety is flanked by hydroxyl and methyl groups, which contribute to its solubility and reactivity in biological systems. The presence of these functional groups allows Desmethyl Icaritin to engage in multiple pharmacological pathways, making it a compound of interest for drug discovery and development.

In recent years, Desmethyl Icaritin has been the subject of extensive research aimed at elucidating its pharmacological mechanisms and therapeutic potential. Studies have demonstrated that this compound exhibits significant anti-inflammatory, antioxidant, and anticancer properties. The anti-inflammatory effects of Desmethyl Icaritin are attributed to its ability to modulate inflammatory signaling pathways, such as NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. These findings highlight its potential as a therapeutic agent in conditions characterized by chronic inflammation.

The antioxidant properties of Desmethyl Icaritin are equally compelling. Reactive oxygen species (ROS) are known to contribute to oxidative stress, which is implicated in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Desmethyl Icaritin has been shown to scavenge ROS and inhibit the activity of enzymes involved in oxidative processes, such as lipoxygenase and cyclooxygenase. This capability makes it a promising candidate for developing interventions against oxidative stress-related diseases.

Moreover, emerging research indicates that Desmethyl Icaritin possesses notable anticancer activities. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells by activating intrinsic death pathways, such as the caspase cascade. Additionally, Desmethyl Icaritin has been observed to inhibit the proliferation of cancer cells by disrupting key signaling pathways involved in cell cycle regulation and survival. These findings suggest that Desmethyl Icaritin could be a valuable component in combinatorial therapies targeting various types of cancer.

The pharmacokinetic profile of Desmethyl Icaritin is another area of active investigation. Research suggests that this compound exhibits good oral bioavailability and can be efficiently absorbed into systemic circulation upon administration. Once metabolized, it undergoes biotransformation processes that yield active metabolites capable of exerting therapeutic effects. Understanding these metabolic pathways is crucial for optimizing dosing regimens and minimizing potential side effects.

Recent advancements in metabolomics have provided deeper insights into the metabolic fate of Desmethyl Icaritin within biological systems. These studies have identified key enzymes involved in its metabolism, such as cytochrome P450 enzymes (CYP3A4 and CYP2C9), which play a pivotal role in converting Desmethyl Icaritin into its active derivatives. This knowledge is essential for predicting drug-drug interactions and tailoring therapeutic strategies to maximize efficacy while minimizing adverse effects.

The therapeutic potential of Desmethyl Icaritin extends beyond its anti-inflammatory, antioxidant, and anticancer properties. Emerging evidence suggests that this compound may also have neuroprotective effects, making it relevant for the development of treatments against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that Desmethyl Icaritin can cross the blood-brain barrier and protect neurons from oxidative damage by modulating cholinergic systems and inhibiting the aggregation of amyloid-beta plaques.

In addition to these applications, Desmethyl Icaritin has shown promise in managing metabolic disorders such as obesity and type 2 diabetes. Research indicates that this compound can improve insulin sensitivity by enhancing glucose uptake in adipocytes and muscle cells. Furthermore, it has been observed to suppress appetite by modulating central nervous system pathways involved in appetite regulation. These findings position Desmethyl Icaritin as a multifaceted therapeutic agent with implications for various metabolic conditions.

The synthesis of Desmethyl Icaritin has also been optimized through advanced chemical methodologies to ensure high purity and yield for pharmaceutical applications. Techniques such as semi-synthetic approaches using plant extracts or microbial fermentation have been employed to produce this compound on an industrial scale. These methods not only enhance production efficiency but also reduce environmental impact by utilizing sustainable resources.

Regulatory considerations play a crucial role in the development and commercialization of Desmethyl Icaritin as a pharmaceutical agent. Compliance with Good Manufacturing Practices (GMP) ensures that the compound meets stringent quality standards required for human consumption. Additionally, clinical trials are being conducted to evaluate its safety profile and efficacy across various therapeutic indications under regulatory scrutiny.

The future directions for research on Desmethyl Icaritin include exploring its potential role in personalized medicine strategies based on genetic profiling. By identifying genetic markers associated with responsiveness to this compound, researchers aim to develop targeted therapies that maximize benefits while minimizing individual variability in response.

In conclusion,Desmethyl Icaritin (CAS No. 28610-31-3) is a flavonoid derivative with remarkable pharmacological properties that make it a compelling candidate for therapeutic applications across multiple disease areas. Its anti-inflammatory, antioxidant, anticancer, neuroprotective, and metabolic benefits underscore its significance in contemporary pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and optimize production methodologies,Desmethyl Icaritin holds promise as a key component in future medical interventions aimed at improving human health outcomes.

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